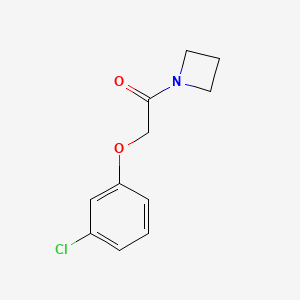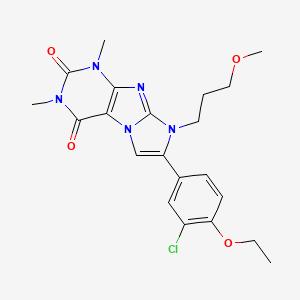
C21H24ClN5O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C21H24ClN5O4 is a chemical compound commonly known as chloramphenicol. It is a broad-spectrum antibiotic that has been used in the medical field for over 70 years. Chloramphenicol is synthesized through a complex chemical process and has been found to have significant scientific research applications. In
Mécanisme D'action
Chloramphenicol works by inhibiting the bacterial ribosome, which is responsible for the synthesis of proteins in bacteria. This inhibition prevents the bacteria from growing and reproducing, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has been found to have both biochemical and physiological effects. Biochemically, chloramphenicol has been found to inhibit the synthesis of proteins in bacteria, which ultimately leads to the death of the bacteria. Physiologically, chloramphenicol has been found to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Avantages Et Limitations Des Expériences En Laboratoire
Chloramphenicol has several advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has been used in the study of antibiotic resistance in bacteria. However, one limitation is that chloramphenicol can cause bone marrow suppression, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on chloramphenicol. One future direction is the development of new antibiotics that are based on the structure of chloramphenicol. Another future direction is the study of the mechanisms of antibiotic resistance in bacteria and the development of new antibiotics that can overcome this resistance. Finally, future research could focus on the development of new treatments for cancer that are based on the structure of chloramphenicol.
Conclusion:
In conclusion, chloramphenicol is a chemical compound with significant scientific research applications. It is synthesized through a complex chemical process and has been found to have a broad-spectrum antibiotic effect. Chloramphenicol works by inhibiting the bacterial ribosome, which ultimately leads to the death of the bacteria. While chloramphenicol has several advantages for lab experiments, it also has limitations due to its potential to cause bone marrow suppression. Future research could focus on the development of new antibiotics and cancer treatments based on the structure of chloramphenicol.
Méthodes De Synthèse
Chloramphenicol is synthesized through a complex chemical process. The process starts with the reaction of nitrobenzene with ethylene oxide to produce 2-nitrophenylethylene oxide. This is then reacted with thionyl chloride to produce 2-chloroethyl nitrobenzene. The 2-chloroethyl nitrobenzene is then reacted with acetone to produce 2-acetamidoethyl nitrobenzene. This is then reacted with sodium hydroxide to produce chloramphenicol.
Applications De Recherche Scientifique
Chloramphenicol has been found to have significant scientific research applications. It has been used in the study of protein synthesis and bacterial cell growth. Chloramphenicol has also been used in the study of antibiotic resistance in bacteria. In addition, chloramphenicol has been used in the development of new antibiotics and in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPJCXFLGQDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
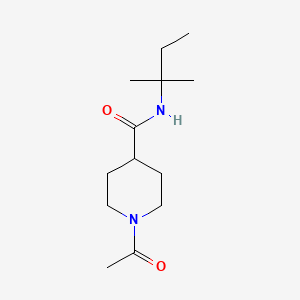
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
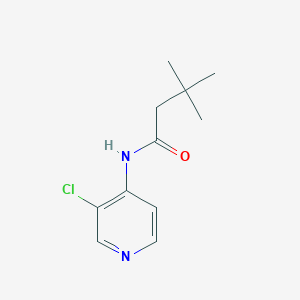
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
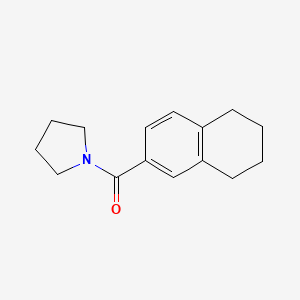
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
